Product packaging for Dimethyl 2,5-dibromohexanedioate(Cat. No.:CAS No. 868-72-4)

Dimethyl 2,5-dibromohexanedioate

Cat. No.: B1295253
CAS No.: 868-72-4
M. Wt: 331.99 g/mol
InChI Key: HVICCJCVLLCDFQ-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dibromohexanedioate (CAS 868-72-4) is a dibrominated ester with the molecular formula C₈H₁₂Br₂O₄ and a molecular weight of 331.99 . It is recognized as an important intermediate in organic synthesis . The compound is a crystalline solid that exists in a meso form due to a crystallographic center of inversion located at the midpoint of its central C-C bond . Computational chemistry data indicates the compound has a topological polar surface area of 52.6 Ų . Researchers value this compound for its role as a building block in the synthesis of more complex cyclic structures. For example, it serves as a precursor in the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate . The compound's structure features two bromine atoms and two ester groups, making it a versatile bifunctional reagent suitable for various nucleophilic substitution and condensation reactions. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that this compound is classified as hazardous. It falls under Hazard Class 8 (Corrosive) with the UN number 3261 and Packing Group II . Appropriate safety measures must be observed, including the use of personal protective equipment and working in a well-ventilated area. Refer to the Safety Data Sheet for comprehensive handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Br2O4 B1295253 Dimethyl 2,5-dibromohexanedioate CAS No. 868-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,5-dibromohexanedioate
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InChI

InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVICCJCVLLCDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968220
Record name Dimethyl 2,5-dibromohexanedioate
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Molecular Weight

331.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

868-72-4, 53490-47-4
Record name Dimethyl 2,2'-dibromoadipate
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Record name Dimethyl 2,5-dibromohexanedioate
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Record name Dimethyl 2,5-dibromoadipate
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Methodologies for the Chemical Synthesis of Dimethyl 2,5 Dibromohexanedioate

Direct Bromination Strategies and Optimization

Direct bromination strategies focus on the introduction of bromine atoms at the C-2 and C-5 positions of a hexanedioate precursor. The optimization of these strategies is crucial for achieving high yields and the desired regioselectivity.

While the term "vicinal dibromides" refers to bromine atoms on adjacent carbons (1,2-dibromides), Dimethyl 2,5-dibromohexanedioate is a 1,4-dihalogenated compound (more accurately, an α,α'-dihalogenated adipate derivative). The synthesis of this compound does not proceed through typical radical bromination of an unsubstituted alkane chain to form a vicinal dibromide. Instead, the key strategies for introducing bromine at the 2 and 5 positions rely on the reactivity of the carbons alpha to the carbonyl groups.

A prominent method for achieving this is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is a well-established method for the α-halogenation of carboxylic acids. researchgate.netmdpi.comalfa-chemistry.comwikipedia.org In the context of synthesizing this compound, the starting material would be adipic acid.

The mechanism of the Hell-Volhard-Zelinsky reaction involves the following key steps:

Formation of Acyl Bromide : Adipic acid is first converted to its corresponding acyl bromide. This is typically achieved using a phosphorus trihalide, such as phosphorus tribromide (PBr₃), which is often generated in situ from red phosphorus and bromine. researchgate.netnrochemistry.com

Enolization : The resulting adipoyl bromide can then tautomerize to its enol form. This step is crucial as it activates the α-carbon for halogenation. alfa-chemistry.comnrochemistry.com

Bromination : The enol intermediate then reacts with bromine (Br₂) in an α-substitution reaction to yield the α-bromo acyl bromide. wikipedia.orgnrochemistry.com

Esterification : The resulting 2,5-dibromoadipoyl bromide can then be reacted with methanol to produce this compound. nrochemistry.com

A variation of this approach involves the initial conversion of adipic acid to adipoyl chloride using thionyl chloride (SOCl₂), followed by bromination. doi.org This multi-step process, which can be considered a direct bromination strategy starting from the dicarboxylic acid, ultimately leads to the desired dibrominated backbone.

Regioselectivity: The high regioselectivity for bromination at the 2 and 5 positions of the hexanedioate backbone is a direct consequence of the Hell-Volhard-Zelinsky reaction mechanism. The reaction specifically targets the α-carbons of carboxylic acids due to the formation of the enol intermediate, which enhances the nucleophilicity of the α-carbon, making it susceptible to electrophilic attack by bromine. researchgate.netalfa-chemistry.com This inherent characteristic of the HVZ reaction ensures that bromination occurs exclusively at the positions adjacent to the carbonyl groups, leading to the 2,5-dibromo product.

Stereoselectivity: The bromination at the C-2 and C-5 positions introduces two chiral centers in the molecule. Consequently, this compound can exist as three stereoisomers: a pair of enantiomers (the racemic mixture) and a meso compound. The stereochemical outcome of the synthesis is of significant interest, as different stereoisomers can have different applications. google.com

The synthesis can be tailored to favor the formation of a specific stereoisomer. For instance, processes have been developed to produce the meso form of dialkyl 2,5-dihaloadipates. One such process involves the halogenation of an adipoyl halide to form a mixture of racemic and meso dihalo adipoyl halides. Subsequent esterification and contact with an acidic compound can lead to the epimerization of the racemic diester to the more stable, crystalline meso form. google.com The meso form of this compound is a known intermediate in the synthesis of other compounds, such as dimethyl cyclobut-1-ene-1,2-dicarboxylate. researchgate.net

StereoisomerDescription
Racemic MixtureAn equimolar mixture of the (2R, 5R) and (2S, 5S) enantiomers.
Meso CompoundThe (2R, 5S) stereoisomer, which is achiral due to an internal plane of symmetry.

Esterification Routes for Dicarboxylic Acid Precursors

The formation of the dimethyl ester is a critical step in the synthesis of the target compound. This can be achieved either after the bromination of the dicarboxylic acid or by starting with a pre-existing diester.

Direct esterification of 2,5-dibromohexanedioic acid with methanol is a straightforward approach to obtaining this compound. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.commasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, and the water formed during the reaction can be removed. google.com While specific reaction conditions for the direct esterification of 2,5-dibromohexanedioic acid are not extensively detailed in readily available literature, the general principles of Fischer esterification would apply. The process would involve heating the dicarboxylic acid with methanol and a catalytic amount of a strong acid.

Alternatively, the esterification can be achieved by first converting the 2,5-dibromohexanedioic acid to its diacyl chloride, which is then reacted with methanol. This method avoids the equilibrium limitations of the Fischer esterification. A patented process describes the synthesis of 2,5-dibromo adipate through acyl halogenation, bromination, and subsequent esterification. For the synthesis of the dimethyl ester, methanol is used in the final step. chinachemnet.com

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process can be catalyzed by either an acid or a base. chemicalbook.com In the context of this compound, one could envision the synthesis starting from a different dialkyl 2,5-dibromohexanedioate, such as the diethyl ester, followed by transesterification with methanol to yield the desired dimethyl ester.

The mechanism for acid-catalyzed transesterification is similar to that of Fischer esterification and involves protonation of the carbonyl group, nucleophilic attack by the new alcohol, and elimination of the original alcohol. chemicalbook.com To drive the equilibrium towards the desired product, a large excess of methanol would be used.

Base-catalyzed transesterification typically involves a nucleophilic acyl substitution mechanism where a catalytic amount of a strong base, such as sodium methoxide, is used. chemicalbook.com The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester.

While no specific examples of the transesterification of a dialkyl 2,5-dibromohexanedioate to the dimethyl ester are prominently featured in the reviewed literature, the general principles of this reaction suggest it is a viable synthetic route.

Esterification MethodDescription
Fischer-Speier EsterificationDirect reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Acyl Chloride RouteConversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol.
TransesterificationExchange of the alkoxy group of an ester with a different alcohol, catalyzed by an acid or a base.

Multi-Step Synthesis from Simpler Building Blocks

The synthesis of this compound can be viewed as a multi-step process starting from readily available and simpler chemical building blocks.

The most common and industrially relevant precursor is adipic acid (hexanedioic acid). Adipic acid itself is produced on a large scale and serves as a key starting material for the synthesis of nylon-6,6. The synthesis of this compound from adipic acid typically involves the following sequence of reactions, as described in a Chinese patent:

Acyl Halogenation : Adipic acid is reacted with a halogenating agent, such as thionyl chloride, to form adipoyl chloride.

Bromination : The adipoyl chloride is then brominated, which introduces the bromine atoms at the 2 and 5 positions.

Esterification : The resulting 2,5-dibromoadipoyl chloride is then esterified with methanol to yield this compound. chinachemnet.com

This multi-step synthesis provides a clear and established pathway to the target molecule from a simple, six-carbon dicarboxylic acid.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves exploring safer reagents, more benign solvents, and more energy-efficient reaction conditions. While specific studies dedicated to the green synthesis of this exact compound are not extensively documented, several promising approaches from the broader field of green bromination can be considered as viable alternatives to traditional methods.

One key area of improvement is the replacement of hazardous reagents like elemental bromine and harsh catalysts. The use of N-bromosuccinimide (NBS) as a brominating agent offers a safer alternative to liquid bromine. Although often used in conjunction with a radical initiator, optimizing reactions with NBS could reduce the risks associated with handling highly corrosive and toxic bromine.

Another significant green approach is the exploration of alternative solvent systems. Traditional bromination reactions often employ chlorinated solvents, which are environmentally persistent and pose health risks. Research into free-radical side-chain brominations in supercritical carbon dioxide (SC-CO2) has shown it to be an effective and environmentally benign substitute for conventional organic solvents. nih.gov This technique has demonstrated high yields and minimized side products in the bromination of other organic compounds and could potentially be adapted for the synthesis of this compound.

Furthermore, the development of solvent-free reaction conditions represents a significant step towards greener synthesis. While not yet reported for this specific compound, the principle of eliminating solvents entirely reduces waste and simplifies product isolation.

Catalytic approaches also offer a pathway to greener synthesis. The development of solid acid catalysts or recyclable catalytic systems could replace corrosive and difficult-to-handle catalysts used in traditional methods like the Hell-Volhard-Zelinsky reaction.

While direct, documented green synthesis routes for this compound are still emerging, the application of established green chemistry principles to existing methods holds considerable promise for developing more sustainable and environmentally friendly production processes in the future.

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of a synthetic route are critical factors in its practical application. For this compound, different methodologies exhibit varying levels of success. A comparative analysis of the available data provides insights into the strengths and limitations of each approach.

Free-radical bromination of dimethyl adipate, the pre-formed diester, represents a more direct approach. This method would involve the selective bromination at the α-positions. The efficiency of such a reaction would be highly dependent on the reaction conditions, including the choice of brominating agent (e.g., Br2 or NBS) and the method of initiation (e.g., UV light or a chemical initiator). Specific yield data for the direct dibromination of dimethyl adipate to produce this compound is not extensively reported, preventing a robust quantitative comparison.

Below is an interactive data table summarizing the key aspects of these synthetic methodologies.

Methodology Starting Material Key Reagents Reported Yield (%) Noteworthy Features
Patented Three-Step Process Adipic AcidThionyl Chloride, Bromine, Methanol89.5Avoids the use of UV light by employing higher reaction temperatures. google.com
Hell-Volhard-Zelinsky (HVZ) followed by Esterification Adipic AcidPhosphorus Tribromide (catalytic), Bromine, MethanolNot specifiedA classical but potentially harsh method for α-bromination. nrochemistry.comuomustansiriyah.edu.iqalfa-chemistry.comorganic-chemistry.orgmasterorganicchemistry.com
Direct Bromination of Dimethyl Adipate Dimethyl AdipateBromine or N-BromosuccinimideNot specifiedA more direct route, but yield and selectivity may vary.

Mechanistic Studies of Chemical Reactivity and Transformations of Dimethyl 2,5 Dibromohexanedioate

Nucleophilic Substitution Reactions at Brominated Centers

The presence of two secondary alkyl bromide functionalities makes Dimethyl 2,5-dibromohexanedioate a versatile substrate for nucleophilic substitution reactions. The carbon atoms bonded to the bromine atoms are electrophilic and susceptible to attack by nucleophiles. The specific mechanistic pathway, whether SN1 or SN2, is highly dependent on the reaction conditions.

Investigations into SN1 and SN2 Pathways

The competition between SN1 and SN2 mechanisms at the secondary carbon centers is a key feature of this compound's reactivity. masterorganicchemistry.com

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This mechanism is favored by strong, unhindered nucleophiles and results in an inversion of stereochemistry at the reaction center. Given that the substrate has secondary carbons, the SN2 pathway is sterically more hindered than for a primary halide, but still feasible. masterorganicchemistry.comyoutube.com

The SN1 (Substitution Nucleophilic Unimolecular) pathway proceeds through a two-step mechanism. masterorganicchemistry.comyoutube.com The first and rate-determining step is the spontaneous departure of the leaving group to form a planar, secondary carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. youtube.comyoutube.comyoutube.com Because the nucleophile can attack the planar carbocation from either face, the reaction typically leads to a mixture of stereoisomers (racemization) if the carbon is a chiral center. youtube.com

The choice between these two pathways can be directed by carefully selecting the reaction conditions.

Table 1: Conditions Favoring SN1 vs. SN2 for this compound

FactorSN1 PathwaySN2 Pathway
Substrate Secondary halide, capable of forming a relatively stable secondary carbocation.Secondary halide, backside attack is possible, though slower than for a primary halide. masterorganicchemistry.com
Nucleophile Weak nucleophiles (e.g., H₂O, ROH). youtube.comStrong nucleophiles (e.g., I⁻, CN⁻, RS⁻). youtube.com
Solvent Polar protic (e.g., water, ethanol) to stabilize the carbocation. youtube.comPolar aprotic (e.g., acetone, DMSO) to avoid solvating the nucleophile. youtube.com
Kinetics First-order rate law: Rate = k[Substrate]. youtube.comSecond-order rate law: Rate = k[Substrate][Nucleophile]. wikipedia.org
Stereochemistry Racemization at the chiral center. youtube.comInversion of configuration at the chiral center. youtube.com

Solvent Effects on Reaction Kinetics and Stereochemistry

The solvent plays a critical role in determining both the rate and the mechanism of nucleophilic substitution. chemrxiv.org

In polar protic solvents , such as water and alcohols, the solvent molecules can effectively solvate both the departing leaving group (bromide anion) and the carbocation intermediate through hydrogen bonding. youtube.com This stabilization lowers the activation energy for the formation of the carbocation, thereby promoting the SN1 mechanism. youtube.comchemrxiv.org

In contrast, polar aprotic solvents , like dimethyl sulfoxide (B87167) (DMSO) or acetone, possess dipoles that can solvate cations, but they lack the acidic protons necessary to hydrogen bond with and stabilize anions (the nucleophile). youtube.com This leaves the nucleophile "naked" and more reactive, accelerating the rate of SN2 reactions. youtube.com The choice of solvent can therefore be used to selectively favor one pathway over the other, influencing the stereochemical outcome of the reaction.

Table 2: Expected Effect of Solvent on Substitution Pathway for this compound

Solvent TypeExample SolventsPredominant MechanismRationale
Polar ProticWater, Ethanol (B145695), MethanolSN1Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding. youtube.com
Polar AproticAcetone, DMSO, DMFSN2Solvates the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity. youtube.com
Non-polarHexane (B92381), TolueneSlow/No ReactionReactants are often insoluble, and the transition states (both SN1 and SN2) are poorly stabilized.

Intramolecular Cyclization via Nucleophilic Attack

The bifunctional nature of this compound, with two reactive centers, makes it an excellent precursor for intramolecular cyclization reactions to form cyclic compounds. This process occurs when a nucleophilic center, either from an external difunctional reagent or within a modified version of the molecule, attacks one of the electrophilic carbons, and a subsequent ring-closing reaction occurs at the second electrophilic center.

A notable example is the use of meso-Dimethyl 2,5-dibromohexanedioate as a key intermediate in the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate. nih.gov This transformation necessarily involves an intramolecular reaction. Similarly, the closely related compound, diethyl meso-2,5-dibromoadipate, reacts with N-methylallylamine to form a substituted pyrrolidine (B122466), a clear instance of intramolecular nucleophilic attack leading to a five-membered ring. chemicalbook.com The reaction with a difunctional nucleophile like sodium sulfide (B99878) could likewise lead to the formation of a six-membered tetrahydrothiophene (B86538) ring.

Elimination Reactions Forming Unsaturated Diesters

In competition with nucleophilic substitution, this compound can undergo elimination reactions to yield unsaturated diesters. byjus.com This is particularly prevalent in the presence of a base, which removes a proton from a carbon adjacent (beta) to the carbon bearing the bromine.

E1 and E2 Mechanistic Pathways

Similar to substitution, elimination reactions can proceed through two primary mechanisms: E1 and E2. wikipedia.orgbyjus.com

The E2 (Elimination Bimolecular) mechanism is a single-step, concerted process where a base removes a beta-hydrogen at the same time the C-Br bond breaks and a double bond forms. wikipedia.orglibretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the base. wikipedia.org Strong, bulky bases, such as potassium tert-butoxide, favor the E2 pathway. libretexts.org

The E1 (Elimination Unimolecular) mechanism is a two-step process that shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. byjus.comiitk.ac.in In the second step, a weak base (which can be the solvent) removes a proton from an adjacent carbon to form the double bond. E1 reactions often compete with SN1 reactions and are favored by the same conditions: weak bases and polar protic solvents. iitk.ac.in

Stereochemical Outcomes of Elimination Reactions

The stereochemistry of the starting material and the reaction mechanism dictates the stereochemistry of the resulting alkene.

For an E2 reaction , a specific stereochemical arrangement is required: the beta-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. wikipedia.orglibretexts.org This means they are in the same plane but on opposite sides of the C-C bond. Depending on which diastereomer of this compound is used (meso or d,l), this geometric constraint will lead to the formation of specific (E)- or (Z)-isomers of the resulting unsaturated diester.

For an E1 reaction , the reaction proceeds through a planar carbocation intermediate. The base can then remove a proton from either side. Generally, the reaction favors the formation of the more thermodynamically stable alkene, which is typically the trans (E)-isomer, as predicted by Zaitsev's rule. libretexts.orgiitk.ac.in

Table 3: Summary of Elimination Reaction Outcomes

FeatureE1 MechanismE2 Mechanism
Base Requirement Weak base (e.g., H₂O, ROH). iitk.ac.inStrong base (e.g., OH⁻, OR⁻). iitk.ac.in
Kinetics First-order: Rate = k[Substrate]. byjus.comSecond-order: Rate = k[Substrate][Base]. byjus.com
Intermediate Carbocation. byjus.comNone (concerted reaction). libretexts.org
Stereochemistry Zaitsev's rule applies; typically favors the more stable (trans) alkene. libretexts.orgiitk.ac.inRequires anti-periplanar geometry; stereospecific outcome depends on substrate stereochemistry. wikipedia.orglibretexts.org

Regioselectivity in Olefin Formation

The presence of bromine atoms on the second and fifth carbons of the hexanedioate backbone makes this compound a prime substrate for dehydrohalogenation reactions to form unsaturated diesters. When treated with a base, the compound can undergo a double elimination to yield isomers of dimethyl muconate (dimethyl hexa-2,4-dienedioate). The regioselectivity of this elimination, which dictates the position of the newly formed double bonds, is governed by the nature of the base used and the reaction conditions.

In accordance with Zaitsev's rule, the use of a small, strong base typically favors the formation of the more substituted, and thus more thermodynamically stable, alkene. chemistrysteps.com For this compound, this would result in the formation of conjugated double bonds, leading to trans,trans-Dimethyl muconate, a known downstream product. molbase.com

Conversely, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, would favor the Hofmann elimination pathway. This is because the bulky base preferentially abstracts the more accessible, less sterically hindered proton, leading to the less substituted alkene. chemistrysteps.com

Condition Governing Principle Predicted Major Product
Strong, non-bulky base (e.g., NaOEt)Zaitsev's Ruletrans,trans-Dimethyl muconate
Strong, bulky base (e.g., K-OtBu)Hofmann's RuleDimethyl 2,5-dimethylideneadipate

Organometallic Cross-Coupling Reactions

The carbon-bromine bonds in this compound are active sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This allows for the extension of the carbon skeleton and the introduction of various organic moieties.

Suzuki Coupling: This reaction involves the coupling of the dibromoester with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This method is highly versatile for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.

Stille Coupling: The Stille reaction couples the dibromoester with an organotin compound (organostannane). wikipedia.orglibretexts.org Similar to the Suzuki reaction, it follows a palladium-catalyzed cycle. libretexts.orguwindsor.ca A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups, though the toxicity of tin compounds is a drawback. wikipedia.orguwindsor.ca

Heck Coupling: The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The reaction mechanism involves the oxidative addition of palladium to the C-Br bond, followed by insertion of the alkene and subsequent β-hydride elimination to form a new, more substituted alkene. wikipedia.org

Coupling Reaction Coupling Partner Catalyst System (Typical) Resulting Bond Type
SuzukiOrganoboronic acid/esterPd(0) complex + BaseC-C
StilleOrganostannanePd(0) complexC-C
HeckAlkenePd(0) complex + BaseC-C (forms substituted alkene)

Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive organometallic compounds that can interact with this compound in several ways due to their dual nature as strong bases and potent nucleophiles. byjus.comwikipedia.orglibretexts.org

As Bases: Due to their high basicity, both Grignard and organolithium reagents can induce elimination reactions by abstracting a proton from the carbon adjacent to the C-Br bond, leading to olefin formation as discussed in section 3.2.3. libretexts.org This is often a significant competing pathway.

As Nucleophiles: These reagents can also act as nucleophiles. libretexts.orgadichemistry.com Nucleophilic attack can occur at two primary sites:

The Ester Carbonyl: Addition to the electrophilic carbon of the methyl ester group would, after a second addition and subsequent workup, lead to the formation of tertiary alcohols. libretexts.orgmasterorganicchemistry.com

The Carbon-Bromine Bond: While less common for secondary halides, a substitution reaction is possible, forming a new C-C bond.

The outcome of the reaction is highly dependent on the specific reagent used, the stoichiometry, and the reaction conditions such as temperature and solvent. byjus.comuniurb.it

Radical Reactions Involving C-Br Bond Homolysis

The carbon-bromine bond in this compound is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators or ultraviolet light to form a carbon-centered radical. This reactivity is harnessed in specific synthetic applications.

A prominent example is its use as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). chemicalbook.com In ATRP, a transition metal complex (commonly copper-based) reversibly abstracts the bromine atom, creating a carbon radical that can add to a monomer. The bromine is then transferred back, deactivating the growing polymer chain. This process allows for the synthesis of polymers with controlled molecular weight and narrow distributions. chemicalbook.com The homolysis of the C-Br bond can also be induced by other means, such as visible-light photoredox catalysis, to generate radicals for C-H functionalization reactions. dntb.gov.ua

Hydrolysis and Transesterification Reactions of the Ester Groups

The two methyl ester functionalities of the molecule can undergo nucleophilic acyl substitution.

Hydrolysis: In the presence of water under either acidic or basic conditions, the ester groups can be hydrolyzed to form the corresponding dicarboxylic acid, 2,5-dibromohexanedioic acid.

Acid-catalyzed hydrolysis is a reversible equilibrium process.

Base-catalyzed hydrolysis (saponification) is an irreversible process that proceeds via the formation of a carboxylate salt, which requires subsequent acidification to yield the neutral dicarboxylic acid.

Transesterification: When heated with an alcohol, typically in the presence of an acid or base catalyst, the methyl groups of the ester can be exchanged for the alkyl group of the new alcohol. For example, reaction with ethanol would yield Diethyl 2,5-dibromohexanedioate. chemicalbook.com

Reductive Transformations of this compound

The compound can undergo reduction at both the carbon-bromine bonds and the ester groups.

Reductive Dehalogenation: The bromine atoms can be removed and replaced with hydrogen atoms using various reducing agents, such as catalytic hydrogenation or treatment with a hydride source, to yield dimethyl adipate.

Reduction of Ester Groups: The ester groups can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction would convert both ester groups, ultimately producing 2,5-dibromohexane-1,6-diol after workup.

Intramolecular Reductive Coupling: A significant transformation is the use of the compound as a precursor for dimethyl cyclobut-1-ene-1,2-dicarboxylate. nih.gov This likely involves an intramolecular reductive coupling reaction, where a reducing metal (e.g., zinc) would facilitate the removal of the two bromine atoms and the formation of a new carbon-carbon bond between C2 and C5, creating the cyclobutane (B1203170) ring structure.

Stereoselective Reactions and Chiral Induction Studies

Detailed research findings specifically focusing on the stereoselective reactions and chiral induction studies of this compound are limited in publicly available scientific literature. While the compound exists in both meso and chiral forms, extensive studies detailing its use as a chiral auxiliary or as a substrate in stereoselective transformations with comprehensive data on enantiomeric or diastereomeric excesses are not readily found.

The existence of distinct stereoisomers, such as meso-Dimethyl 2,5-dibromohexanedioate and the chiral (2R,5S)- and (2R,5R)-isomers, has been confirmed. The meso form, in particular, has been synthesized and its structure elucidated through single-crystal X-ray analysis. nih.govpsu.edu This isomer is noted as a key intermediate in the synthesis of other molecules, such as dimethyl cyclobut-1-ene-1,2-dicarboxylate. nih.govpsu.edu

One study involving a derivative, Dimethyl 2,5-bis([(tert-butoxy)carbonyl]amino)hexanedioate, reported the synthesis of both the rac-Dimethyl (2R, 5R) and the meso-dimethyl (2R, 5S) diastereomers of a more complex derivative. doi.org However, this research focused on the synthesis and separation of these diastereomers rather than their application in stereoselective reactions to induce chirality in other molecules. The reported yields for the separated diastereomers were low, with the rac-(2R, 5R) form obtained in 16% yield and the meso-(2R, 5S) form in 3% yield. doi.org

Despite the potential for these chiral and meso-isomers to serve as precursors in asymmetric synthesis, detailed investigations into their ability to control the stereochemical outcome of reactions are not well-documented. There is a notable absence of data tables in the literature presenting enantiomeric excess (ee%) or diastereomeric excess (de%) values, which are crucial for evaluating the effectiveness of a compound in chiral induction.

Further research would be necessary to explore the potential of resolved chiral isomers of this compound in diastereoselective reactions or the use of the meso form in asymmetric transformations catalyzed by chiral ligands. Such studies would be essential to establish the utility of this compound in the field of stereoselective synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques for Dimethyl 2,5 Dibromohexanedioate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Dimethyl 2,5-dibromohexanedioate. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The structure of this compound consists of several distinct proton and carbon environments.

Due to the molecule's symmetry, the number of unique signals is less than the total number of atoms. For the meso-diastereomer, which possesses a center of inversion, the two halves of the molecule are chemically equivalent. libretexts.orgnih.gov This simplifies the spectra significantly.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons (-OCH₃), the methine protons at the chiral centers (C2 and C5), and the methylene (B1212753) protons of the ethylenic backbone (C3 and C4). The methoxy protons will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The methine protons (H2 and H5) are coupled to the adjacent methylene protons, resulting in a multiplet. The chemical shift of these protons is significantly influenced by the adjacent electronegative bromine atom, shifting them further downfield. The methylene protons (H3 and H4) will appear as complex multiplets due to coupling with each other and with the methine proton.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Key signals correspond to the carbonyl carbon of the ester groups, the methoxy carbons, the carbons bearing the bromine atoms (C2 and C5), and the central methylene carbons (C3 and C4). The carbonyl carbons are the most deshielded, appearing furthest downfield. The carbons attached to bromine will also be significantly downfield compared to simple alkanes. Supporting information from a biomimetic design study references the acquisition of 500 MHz ¹H NMR and 125 MHz ¹³C NMR spectra for this compound in CDCl₃, confirming the utility of these techniques for its characterization.

Expected Chemical Shifts for this compound

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Methoxy (-OCH₃) ~3.7 ~52-53
Methine (Br-CH ) ~4.2-4.5 ~48-55
Methylene (-CH ₂-) ~2.0-2.5 ~30-35

Note: These are estimated values. Actual chemical shifts can vary based on solvent and stereochemistry.

Two-dimensional NMR experiments are crucial for confirming the bonding network and elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds (²J and ³J coupling). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton (H2/H5) and the adjacent methylene protons (H3/H4), confirming their connectivity. It would also show correlations between the non-equivalent protons within the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹J coupling). columbia.educolumbia.edu An HSQC spectrum provides an unambiguous assignment of each proton to its corresponding carbon. For instance, it would show a cross-peak between the methoxy proton signal and the methoxy carbon signal, and between the methine proton signal and the C2/C5 carbon signal. Edited HSQC experiments can further provide information on the multiplicity of the carbon (CH, CH₂, CH₃). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). sdsu.educolumbia.edu This is particularly powerful for piecing together the molecular skeleton. Key HMBC correlations would include:

The methoxy protons to the carbonyl carbon.

The methine proton (H2/H5) to the carbonyl carbon and the C3/C4 carbon.

The methylene protons (H3/H4) to the C2/C5 carbons and to each other's carbons.

Together, these 2D NMR techniques provide a robust and definitive method for confirming the constitution and, through analysis of coupling constants, the relative stereochemistry of the diastereomers of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a molecule and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 0.0001 atomic mass units). This precision allows for the determination of the exact elemental formula. For this compound (C₈H₁₂Br₂O₄), the calculated monoisotopic mass is 331.9099 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

A critical feature in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), which have a mass difference of approximately 2 Da. docbrown.info Consequently, any ion containing two bromine atoms, such as the molecular ion [M]⁺, will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. docbrown.info Observing this pattern in HRMS is definitive proof of the presence of two bromine atoms in the molecule and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org It is an excellent method for assessing the purity of a volatile or semi-volatile sample like this compound.

In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

The resulting chromatogram would show a primary peak corresponding to this compound, with the retention time being a characteristic property. The presence of other peaks would indicate impurities. The mass spectrum of the main peak can be used to confirm the identity of the compound. The fragmentation pattern observed under electron ionization (EI) conditions can be predicted based on the structure. Common fragmentation pathways for esters and halogenated alkanes include: libretexts.orgwhitman.edu

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

Loss of a methoxy radical (-•OCH₃): Leading to an acylium ion [M - 31]⁺.

Loss of a bromine atom (-•Br): Resulting in a [M - 79/81]⁺ fragment.

McLafferty rearrangement: If sterically possible, though less likely for this specific structure.

By comparing the obtained mass spectrum with libraries or by manual interpretation, the structure can be confirmed, and the purity of the sample can be accurately determined. chromforum.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of bonds within the molecule. The IR spectrum of this compound is expected to be dominated by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1750-1735 cm⁻¹. nih.gov

C-O Stretch: Two distinct C-O stretching vibrations are expected for the ester group, appearing in the 1300-1000 cm⁻¹ region.

C-H Stretch: Absorptions corresponding to sp³ C-H stretching in the methoxy and alkyl chain will be observed just below 3000 cm⁻¹. libretexts.org

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 690-515 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. researchgate.net While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often makes it particularly useful for identifying symmetric vibrations and bonds within the carbon skeleton. For this compound, Raman spectroscopy would be useful for observing:

Symmetric C-C backbone stretching vibrations.

The C-Br stretching vibration, which can also be Raman active.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities for both IR and Raman spectra, aiding in the precise assignment of the observed experimental bands. researchgate.netglobalresearchonline.net

Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
C-H (sp³) Stretch 2850-3000 Medium-Strong
C=O (Ester) Stretch 1750-1735 Strong
C-O (Ester) Stretch 1300-1000 Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For the meso-diastereomer of this compound, single-crystal X-ray diffraction analysis has provided definitive information about its molecular structure and packing in the solid state. nih.govchiralpedia.com

The crystal structure of meso-Dimethyl 2,5-dibromohexanedioate reveals that the molecule lies about a crystallographic center of inversion located at the midpoint of the central C-C bond. nih.govchiralpedia.com This crystallographic symmetry is responsible for the observation of the meso form. The analysis has shown that there are no intramolecular hydrogen bonds; however, the molecules are interconnected through intermolecular C-H···O interactions, which results in the formation of a three-dimensional network. nih.govchiralpedia.com

Detailed crystallographic data for meso-Dimethyl 2,5-dibromohexanedioate are presented in the table below.

Crystal Data
Empirical Formula C₈H₁₂Br₂O₄
Formula Weight 331.98 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 4.5580 (9) Å
b = 12.134 (2) Å
c = 10.554 (2) Å
β = 90.36 (3)°
Volume 583.7 (2) ų
Z (Molecules per unit cell) 2
Radiation Mo Kα
Temperature 293 K
Calculated Density 1.890 Mg/m³
Absorption Coefficient (μ) 6.93 mm⁻¹
Refinement Details
R-factor (R[F² > 2σ(F²)]) 0.040
Weighted R-factor (wR(F²)) 0.072
Goodness-of-fit (S) 1.00
Measured Reflections 1428
Independent Reflections 1271
Reflections with I > 2σ(I) 639

Data sourced from Feng et al. (2010). nih.govchiralpedia.com

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its various stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for determining the purity of this compound and for separating its diastereomers (meso and the racemic d,l-pair). The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.

A typical HPLC setup for this compound would involve a normal-phase or reverse-phase column. For instance, a reverse-phase HPLC method could utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govsigmaaldrich.com The ratio of these solvents can be optimized to achieve the best separation of the diastereomers. Detection is commonly performed using a UV detector, as the ester functional groups exhibit some UV absorbance. The purity of a sample is determined by integrating the peak areas in the resulting chromatogram.

This compound possesses two chiral centers, leading to the existence of enantiomeric pairs ((2R,5R) and (2S,5S)) and a meso compound ((2R,5S), which is identical to (2S,5R)). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. davidson.eduucalgary.ca

This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. davidson.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds. ucalgary.ca The mobile phase is typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. The development of a specific chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (2R,5R) and (2S,5S) enantiomers. davidson.edu

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, and bromine) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₈H₁₂Br₂O₄) to validate the empirical formula and assess the sample's purity.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements.

Theoretical Elemental Composition of this compound (C₈H₁₂Br₂O₄)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.011896.08828.95
Hydrogen (H)1.0081212.0963.64
Bromine (Br)79.9042159.80848.14
Oxygen (O)15.999463.99619.28
Total 331.988 100.00

An experimental result from elemental analysis that closely matches these theoretical percentages provides strong evidence for the compound's identity and high purity.

Applications of Dimethyl 2,5 Dibromohexanedioate in Complex Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The reactivity of the carbon-bromine bonds and the ester functionalities makes Dimethyl 2,5-dibromohexanedioate a valuable precursor for a range of more complex molecules. It is frequently employed in laboratory research and development for the synthesis of other organic and pharmaceutical intermediates. chemicalbook.com

This compound is an important intermediate for creating modified dicarboxylic acids and their derivatives. nih.gov Through various substitution and elimination reactions, the bromine atoms can be replaced with other functional groups or used to form new carbon-carbon bonds, leading to diverse molecular architectures.

Notable transformations include:

Synthesis of Unsaturated Diesters : It can be converted to trans,trans-Dimethyl muconate, an unsaturated dicarboxylic acid ester. molbase.com

Formation of Cyclic Compounds : The compound is a key intermediate in the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate. nih.gov It is also a precursor to CIS-1,2-CYCLOBUTANEDICARBOXYLIC ACID DIMETHYL ESTER. molbase.com

Preparation of Amino Acids : It serves as a starting material for the synthesis of 2,5-diaminohexanedioic acid, a diamino derivative of adipic acid. doi.org

Table 1: Examples of Compounds Synthesized from this compound

PrecursorResulting ProductSynthesis Type
This compoundtrans,trans-Dimethyl muconateElimination
This compoundDimethyl cyclobut-1-ene-1,2-dicarboxylateCyclization
This compound2,5-Diaminohexanedioic acidNucleophilic Substitution

The two electrophilic carbon centers bearing the bromine atoms make this compound an ideal scaffold for constructing heterocyclic rings. Reactions with dinucleophiles, such as primary amines, can lead to the formation of cyclic compounds. For instance, the analogous diethyl ester, Diethyl meso-2,5-dibromoadipate, reacts with N-methylallylamine to produce diastereomers of a substituted pyrrolidine (B122466), a five-membered nitrogen-containing heterocycle. chemicalbook.com This type of transformation, where a linear bifunctional compound undergoes cyclization with an amine, is a fundamental strategy in heterocyclic chemistry. clockss.org

Table 2: Heterocycle Synthesis Using a Dibromohexanedioate Scaffold

ReactantsHeterocyclic Product
Diethyl meso-2,5-dibromoadipate, N-methylallylamineDiethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate chemicalbook.com

Role in Polymer Chemistry and Monomer Synthesis

The structure of this compound lends itself to applications in polymer science, either directly as a specialty monomer or as a crucial agent for controlling polymerization processes.

Dimethyl esters of dicarboxylic acids are common monomers used in the synthesis of polyesters through melt polycondensation. researchgate.netswaminathansivaram.in While direct polymerization of this compound is not widely documented, its structure is analogous to monomers like dimethyl terephthalate. It could theoretically be used to synthesize specialty polyesters or polyamides where the bromine atoms are retained to impart specific properties such as flame resistance or to serve as sites for post-polymerization modification. Alternatively, the bromine atoms could be substituted with hydroxyl or amino groups to create novel diol or diamine monomers for use in condensation polymerization.

The carbon-bromine bonds in this compound are susceptible to homolytic cleavage, making the molecule suitable for roles in controlled radical polymerization.

Initiator : The diethyl analogue, Diethyl 2,5-dibromohexanedioate, has been successfully used as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP). chemicalbook.com In this role, both bromine atoms can initiate polymerization, allowing polymer chains to grow from both ends of the molecule simultaneously. This method was employed in the polymerization of n-butyl acrylate (B77674). chemicalbook.com

Chain Transfer Agent : Compounds with weak bonds, such as alkyl halides, can act as chain transfer agents, which are used to control the molecular weight of polymers. rubbernews.com Bromo-compounds like 2-bromoethanol (B42945) have been shown to function as degenerative transfer agents in the radical polymerization of methyl methacrylate (B99206). scialert.net By analogy, this compound could be employed to regulate polymer chain length during certain polymerization reactions.

Table 3: Roles of Dibromohexanedioate Esters in Polymerization

RolePolymerization TypeExample Monomer
Bifunctional Initiator chemicalbook.comAtom Transfer Radical Polymerization (ATRP)n-Butyl acrylate chemicalbook.com
Potential Chain Transfer Agent scialert.netControlled Radical PolymerizationMethyl methacrylate scialert.net

Development of Novel Reagents and Catalysts

The presence of two reactive bromine atoms makes this compound a candidate for developing more complex reagents and catalyst ligands. The bromine atoms can be substituted through various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. mdpi.com This methodology allows for the precise introduction of aryl or other organic moieties onto the hexanedioate backbone. Such transformations could lead to the synthesis of novel bidentate ligands for transition metal catalysts or the creation of complex building blocks for supramolecular chemistry and materials science.

Intermediate in the Synthesis of Specialty Chemicals

This compound serves as a valuable building block for the creation of specialized chemical compounds. Its ability to undergo various chemical transformations makes it a key precursor in the synthesis of fine chemicals and potentially in the development of novel materials.

Based on the available research, there is no direct evidence to suggest the specific application of this compound as an intermediate in the synthesis of agrochemicals. While derivatives of adipic acid are generally utilized in the broader chemical industry, which includes agrochemicals, specific synthetic routes starting from this compound for the production of herbicides, pesticides, or fungicides are not prominently documented in the reviewed scientific literature. researchgate.net

The utility of this compound as an intermediate in fine chemical synthesis is well-established. One notable application is the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate. youtube.com The meso-isomer of this compound is a key precursor in this transformation. youtube.comnih.gov This reaction highlights the ability of the dibromoester to undergo cyclization reactions to form strained ring systems, which are valuable synthons in organic chemistry.

The closely related diethyl ester, diethyl 2,5-dibromohexanedioate, further illustrates the synthetic potential of this class of compounds. It is used as an intermediate in the synthesis of muconic acid and diethyl 2,5-diazidoadipate. researchgate.net These transformations underscore the role of 2,5-dibromohexanedioate esters as versatile platforms for accessing a range of functionalized molecules.

Furthermore, the diethyl ester, specifically diethyl meso-2,5-dibromoadipate, has been employed as a difunctional initiator in atom transfer radical polymerization (ATRP). researchgate.net This application in polymer chemistry points towards the utility of these compounds in materials science for the synthesis of polymers with controlled architectures.

PrecursorSynthesized CompoundApplication Area
meso-Dimethyl 2,5-dibromohexanedioateDimethyl cyclobut-1-ene-1,2-dicarboxylateFine Chemical Synthesis
Diethyl 2,5-dibromohexanedioateMuconic AcidFine Chemical Synthesis
Diethyl 2,5-dibromohexanedioateDiethyl 2,5-diazidoadipateFine Chemical Synthesis
Diethyl meso-2,5-dibromoadipateα,ω-bromo-poly(n-butyl acrylate)Materials Science (Polymer Synthesis)

Stereoselective Synthesis of Biologically Active Compounds (as a synthetic intermediate)

The presence of two chiral centers in this compound makes it a valuable starting material for the stereoselective synthesis of biologically active compounds. By controlling the stereochemistry of the starting material and subsequent reactions, chemists can selectively prepare specific stereoisomers of target molecules, which is crucial for their biological function.

A significant application in this area is the use of this compound as an intermediate in the synthesis of stereoisomers of 2,5-diaminohexanedioic acid. sigmaaldrich.comdoi.org This compound is a derivative of diaminopimelic acid (DAP), a critical component of the peptidoglycan cell wall in many bacteria. wikipedia.org As such, synthetic analogs of DAP are of considerable interest in the development of novel antibacterial agents that can inhibit bacterial cell wall biosynthesis. nih.gov

The synthesis involves the reaction of this compound with a nitrogen nucleophile, followed by further transformations to yield the desired diamino acid stereoisomers. sigmaaldrich.com This strategy allows for the preparation of different stereoisomers of 2,5-diaminohexanedioic acid, which can then be evaluated for their biological activity as potential inhibitors of enzymes in the lysine (B10760008) biosynthesis pathway, such as the dapF enzyme. sigmaaldrich.comnih.gov

The versatility of this synthetic intermediate is further demonstrated by the reaction of its diethyl ester analog, diethyl meso-2,5-dibromoadipate, with N-methylallylamine to produce diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. researchgate.net Pyrrolidine derivatives are a common structural motif in many biologically active natural products and pharmaceutical compounds.

PrecursorSynthesized Biologically Active Compound/IntermediateBiological Relevance/Application
This compoundStereoisomers of 2,5-Diaminohexanedioic acidAnalogs of diaminopimelic acid, potential antibacterial agents
Diethyl meso-2,5-dibromoadipateDiastereomers of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylatePrecursors to biologically active pyrrolidine derivatives

Theoretical and Computational Studies of Dimethyl 2,5 Dibromohexanedioate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties and reactivity.

The presence of multiple rotatable single bonds in Dimethyl 2,5-dibromohexanedioate gives rise to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations, which correspond to energy minima on the potential energy surface.

The crystal structure of meso-Dimethyl 2,5-dibromohexanedioate reveals that the molecule lies about a crystallographic center of inversion at the midpoint of the central C-C bond. nih.govresearchgate.net This results in a specific, relatively stable conformation in the solid state. However, in the gas phase or in solution, the molecule is flexible, and other low-energy conformations are likely to be populated.

DFT calculations can be used to systematically explore the conformational space of this compound. By rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be mapped. The results of such an analysis would allow for the identification of all stable conformers and the energy barriers between them.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

Conformer Dihedral Angle (C2-C3-C4-C5) Relative Energy (kcal/mol)
Anti 180° 0.00
Gauche 1 60° 1.25
Gauche 2 -60° 1.25
Eclipsed 1 5.50

This table is for illustrative purposes to demonstrate the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. youtube.comyoutube.comwikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.comyoutube.com

For this compound, the presence of electronegative bromine and oxygen atoms will significantly influence the energy and localization of the frontier orbitals. DFT calculations can provide detailed information about the energy levels and spatial distribution of the HOMO and LUMO.

A typical FMO analysis of this compound would likely show that the HOMO is localized on the bromine and oxygen atoms, indicating that these are the primary sites for nucleophilic attack. Conversely, the LUMO would be expected to be localized around the carbonyl carbons and the carbon atoms bonded to the bromine atoms, suggesting these are the electrophilic centers of the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -9.85
LUMO -1.23

This table is for illustrative purposes to demonstrate the type of data obtained from FMO analysis.

This compound is a known intermediate in organic synthesis. nih.govresearchgate.net For instance, it is used in the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate. researchgate.net Understanding the mechanisms of such reactions requires the characterization of the transition states involved.

DFT calculations are a powerful tool for locating and characterizing transition state structures. By modeling the reaction pathway, it is possible to calculate the activation energy of the reaction, which provides insight into the reaction kinetics. For a reaction involving this compound, such as an intramolecular cyclization, DFT could be used to model the breaking of the C-Br bonds and the formation of the new C-C bond, providing a detailed picture of the reaction mechanism at the molecular level.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT is excellent for studying the electronic properties of a molecule in a static state, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, an MD simulation in a solvent, such as ethanol (B145695), would reveal how the molecule explores its conformational space in a more realistic environment. This would provide a more comprehensive understanding of the molecule's flexibility and the relative populations of different conformers in solution.

Furthermore, MD simulations can shed light on the intermolecular interactions between this compound and solvent molecules. The crystal structure shows the presence of intermolecular C—H⋯O interactions that form a three-dimensional network. nih.govresearchgate.net MD simulations could be used to study the dynamics and strength of these hydrogen bonds in the condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on reactivity parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. scienceforecastoa.commdpi.comslideshare.net In the context of this compound and its analogues, a QSAR model could be developed to predict their reactivity in a particular chemical transformation.

To build a QSAR model for the reactivity of dialkyl 2,5-dibromohexanedioates, a dataset of related compounds with experimentally determined reaction rates would be required. A variety of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices).

By applying statistical methods such as multiple linear regression or partial least squares, a mathematical equation can be derived that correlates the descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized analogues.

Table 3: Example of Descriptors for a QSAR Model of Dialkyl 2,5-dibromohexanedioate Reactivity

Compound Log(k) Electronic Descriptor (e.g., LUMO energy) Steric Descriptor (e.g., Molecular Volume)
This compound 1.5 -1.23 eV 250 ų
Diethyl 2,5-dibromohexanedioate 1.2 -1.15 eV 280 ų

This table is for illustrative purposes to demonstrate the type of data used in QSAR modeling.

Spectroscopic Property Prediction using Computational Methods

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) and Raman vibrational frequencies. These predictions can be valuable for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.

For this compound, DFT calculations can be employed to predict its 1H and 13C NMR spectra. doi.org The calculated chemical shifts can then be compared to the experimental spectra to validate the computational model and aid in the assignment of the observed signals. Similarly, the calculation of vibrational frequencies can help in the interpretation of the IR and Raman spectra of the molecule.

Table 4: Hypothetical Comparison of Experimental and Calculated 13C NMR Chemical Shifts for this compound

Carbon Atom Experimental Chemical Shift (ppm) Calculated Chemical Shift (ppm)
C=O 170.5 171.2
C-Br 48.2 47.5
CH2 32.1 31.8

This table is for illustrative purposes to demonstrate the application of computational methods in spectroscopic property prediction.

Machine Learning Approaches in Predicting Reactivity and Synthetic Routes

Predicting the Reactivity of this compound

Machine learning models can be trained to predict various aspects of a molecule's reactivity, such as reaction yield, rate, and stereoselectivity. chemrxiv.org These predictions are typically based on a numerical representation of the molecule, often referred to as molecular descriptors or fingerprints. nih.gov For a molecule like this compound, these descriptors would encode information about its structural and electronic properties.

To predict the reactivity of this compound in a hypothetical reaction, such as a nucleophilic substitution at the carbon atoms bearing the bromine atoms, a machine learning workflow would involve the following steps:

Data Collection and Representation: A large dataset of similar reactions, for instance, reactions of various substituted haloalkanes with different nucleophiles, would be compiled from sources like chemical databases or high-throughput experimentation. nih.gov Each molecule in the dataset, including this compound, would be converted into a set of numerical descriptors.

Model Training: A machine learning algorithm, such as a neural network or a random forest model, would be trained on this dataset. arocjournal.com The model learns the relationship between the molecular descriptors of the reactants and the observed reaction outcomes (e.g., yield).

Prediction: Once trained, the model can be used to predict the outcome of a new reaction involving this compound. By inputting the descriptors for this molecule and a proposed nucleophile, the model would output a predicted yield or other reactivity metrics.

Below is a hypothetical data table illustrating the type of information that would be used to train a machine learning model to predict the yield of a reaction involving bromoalkanes.

ReactantNucleophileSolventTemperature (°C)Molecular Descriptors (Hypothetical)Experimental Yield (%)
2-bromopropaneSodium azideDMSO50[Descriptor set 1]85
1-bromobutaneSodium cyanideEthanol70[Descriptor set 2]72
This compoundSodium thiophenoxideDMF60[Descriptor set 3]Predicted: 78

Predicting Synthetic Routes for this compound

A hypothetical retrosynthetic analysis for this compound using a machine learning approach might proceed as follows:

Target Input: The structure of this compound is provided to the retrosynthesis software.

Retrosynthetic Disconnections: The software identifies key bonds that could be formed to create the target molecule. For this compound, a likely disconnection would be at the C-Br bonds, suggesting a precursor diol that could be brominated. Another possibility would be the ester linkages, suggesting the corresponding dicarboxylic acid.

The following interactive table provides a simplified, hypothetical example of a retrosynthetic pathway for this compound that could be proposed by a machine learning model.

StepRetrosynthetic TransformationPrecursor Molecule(s)Proposed Forward ReactionConfidence Score
1C-Br bond formationDimethyl 2,5-dihydroxyhexanedioateBromination with PBr3 or HBr0.92
2Esterification2,5-Dihydroxyhexanedioic acid and MethanolFischer esterification0.88
3HydroxylationHex-2-enedioic acidDihydroxylation0.81

The integration of machine learning into the theoretical and computational study of chemical compounds represents a significant step forward. imist.maarocjournal.com While the direct application of these methods to this compound is still an emerging area, the foundational principles are well-established and offer a promising avenue for future research. By leveraging the predictive power of machine learning, chemists can accelerate the discovery and optimization of reactions and synthetic routes for this and other important chemical compounds.

Environmental and Toxicological Considerations in the Context of Academic Research on Dimethyl 2,5 Dibromohexanedioate

Environmental Fate and Degradation Pathways

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. thermofisher.com For Dimethyl 2,5-dibromohexanedioate, the ester linkages are susceptible to hydrolysis, which would lead to the formation of 2,5-dibromohexanedioic acid and methanol. The rate of this reaction is significantly influenced by pH and temperature. masterorganicchemistry.com

Generally, ester hydrolysis can be catalyzed by both acids and bases. thermofisher.com Under neutral conditions (pH 7), the reaction with water alone is typically slow. thermofisher.commasterorganicchemistry.com However, the rate increases in acidic or alkaline environments. masterorganicchemistry.com For many carboxylic acid esters, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis. masterorganicchemistry.comipl.org The structure of the ester, including steric hindrance around the carbonyl group, also plays a role in the hydrolysis rate. chemguide.co.uk

While specific experimental data for the hydrolytic stability of this compound is not available, the table below presents general hydrolysis rate constants for other esters under different pH conditions to illustrate these principles.

Table 1: Illustrative Hydrolysis Rate Constants of Various Esters

Ester pH Temperature (°C) Half-life
Ethyl Acetate 7 25 2.0 years
Ethyl Acetate 9 25 7.3 days
Methyl Salicylate 7 25 1.9 years
Methyl Salicylate 9 25 7.0 days

This table is for illustrative purposes and does not represent data for this compound.

Photolytic Degradation Studies

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and produce reactive species that then degrade the compound. nih.govmdpi.com

Organobromine compounds can be susceptible to photolysis. nih.gov The carbon-bromine bond can be cleaved by ultraviolet (UV) radiation, leading to the formation of reactive radical species. nih.gov The rate and efficiency of photolysis depend on factors such as the light absorption properties of the molecule, the intensity and wavelength of the light, and the presence of other photosensitizing substances in the environment. nih.gov For aliphatic bromine compounds, the absorption of sunlight at sea level may be limited, but indirect photolytic processes could still contribute to their degradation.

Specific photolytic degradation studies for this compound are not documented in available literature. Research in this area would involve exposing solutions of the compound to controlled light sources and analyzing for the disappearance of the parent compound and the appearance of degradation products.

Biodegradation Mechanisms

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. nih.gov This is a crucial pathway for the removal of many organic pollutants from the environment. nih.gov The biodegradation of a molecule like this compound would likely involve two key processes: the hydrolysis of the ester linkages and the cleavage of the carbon-bromine bonds.

Microorganisms possess a wide array of enzymes that can catalyze the hydrolysis of esters. uci.edu The resulting 2,5-dibromohexanedioic acid would then be subject to further degradation. The biodegradation of halogenated organic compounds is also a well-documented microbial process. nih.gov Microbes have evolved enzymatic pathways to cleave carbon-halogen bonds, a process known as dehalogenation. researchgate.net This can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. sigmaaldrich.comnih.gov

Ecotoxicological Research Methodologies (General)

Ecotoxicology studies the effects of toxic chemicals on biological organisms, especially at the population, community, ecosystem, and biosphere levels. google.com To assess the potential environmental risk of a chemical like this compound, a tiered approach using standardized testing methods is typically employed. pressbooks.pub The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. ipl.org

A general framework for ecotoxicological testing includes:

Tier 1: Base-Set Testing: This initial phase involves determining the acute toxicity of the substance to organisms representing different trophic levels. Standard test organisms often include:

A fish species (e.g., Zebrafish, Danio rerio) for acute toxicity testing (OECD Guideline 203). ipl.org

An invertebrate species (e.g., Daphnia magna) for acute immobilization testing (OECD Guideline 202).

An algal species (e.g., Pseudokirchneriella subcapitata) for growth inhibition testing (OECD Guideline 201).

Tier 2: Chronic and Bioaccumulation Studies: If the results from Tier 1 indicate a potential for environmental risk, further testing may be required. This can include:

Chronic toxicity tests, which assess the effects of long-term exposure on survival, growth, and reproduction. google.com

Bioaccumulation studies, which measure the potential for the chemical to accumulate in the tissues of organisms.

Tier 3: Higher-Tier Studies: In some cases, more complex studies may be necessary, such as mesocosm or field studies, to understand the effects of the chemical under more realistic environmental conditions.

The risk of a chemical is often characterized by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). The PNEC is derived from the ecotoxicological test results.

Table 2: Common OECD Guidelines for Ecotoxicity Testing

Test Guideline Organism Endpoint
OECD 201 Alga, Growth Inhibition Test Inhibition of growth
OECD 202 Daphnia sp. Acute Immobilisation Test Immobilisation (EC50)
OECD 203 Fish, Acute Toxicity Test Mortality (LC50)
OECD 210 Fish, Early-life Stage Toxicity Test Effects on early life stages
OECD 211 Daphnia magna Reproduction Test Effects on reproduction

This table presents a selection of commonly used OECD guidelines for ecotoxicological testing.

Future Research Directions and Challenges in Dimethyl 2,5 Dibromohexanedioate Chemistry

Development of Highly Stereoselective Synthetic Methodologies

Dimethyl 2,5-dibromohexanedioate possesses two stereocenters at the C2 and C5 positions, meaning it can exist as three stereoisomers: (2R,5R), (2S,5S), and the meso (2R,5S) form. The spatial arrangement of the bromine atoms in these isomers can profoundly influence the stereochemistry and properties of downstream products.

Currently, synthetic procedures often result in a mixture of stereoisomers or specifically target the thermodynamically stable meso form. doi.orgnih.gov For instance, the synthesis from adipic acid via hexanedioyl dichloride and subsequent bromination typically yields the meso compound or a mixture. doi.org Future research must focus on developing highly stereoselective synthetic routes to access the enantiomerically pure (2R,5R) and (2S,5S) isomers. This could involve:

Chiral catalysts: Employing chiral catalysts during the bromination step or in reactions of precursors to set the desired stereochemistry.

Enzymatic resolution: Using enzymes to selectively react with one enantiomer from a racemic mixture, allowing for the separation of the pure isomers.

Chiral pool synthesis: Starting from readily available chiral precursors to build the hexanedioate backbone with defined stereocenters.

Achieving high stereoselectivity is crucial for applications in pharmaceuticals and advanced materials where specific three-dimensional structures are required for biological activity or material performance.

Exploration of Novel Catalytic Transformations

The two bromine atoms in this compound offer reactive handles for a variety of chemical transformations. While it is known as an intermediate for compounds like dimethyl cyclobut-1-ene-1,2-dicarboxylate, its full potential in catalytic reactions remains underexplored. nih.govpsu.edu The closely related Diethyl 2,5-dibromohexanedioate is utilized as a bifunctional initiator for atom transfer radical polymerization (ATRP), suggesting a similar utility for the dimethyl ester. chemicalbook.com

Future research should explore a broader range of catalytic transformations, including:

Cross-coupling reactions: Utilizing the C-Br bonds in palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

Polymerization initiation: Expanding its role as a bifunctional initiator in various controlled radical polymerizations beyond ATRP to synthesize novel block copolymers and other complex polymer architectures.

Electrochemical reactions: Investigating electrocatalytic methods for the reduction of the C-Br bonds to form radicals or carbanions for subsequent reactions, offering a greener alternative to traditional reagents.

The table below outlines potential catalytic reactions and their expected outcomes.

Catalytic Reaction TypePotential CatalystPotential Product Type
Suzuki CouplingPalladium complexes2,5-Diaryl or 2,5-Divinyl hexanedioates
Sonogashira CouplingPalladium/Copper complexes2,5-Dialkynyl hexanedioates
Buchwald-Hartwig AminationPalladium or Copper complexes2,5-Diaminohexanedioates
Atom Transfer Radical Polymerization (ATRP)Copper/ligand complexesα,ω-functionalized polymers

Expansion of Applications in Sustainable Materials

The development of sustainable materials from renewable resources or through green chemical processes is a global priority. This compound can contribute to this field, although its current synthesis often involves harsh reagents like thionyl chloride and bromine. doi.org

Future research should focus on two key areas:

Greener Synthesis: Developing synthetic routes that avoid hazardous reagents, potentially through biocatalysis or electrosynthesis starting from bio-based adipic acid.

Sustainable Polymers: Using this compound as a monomer or initiator to create polymers with desirable environmental properties. For example, it could be used to synthesize polyesters or polyamides that are biodegradable or recyclable. Its diethyl analogue is noted as an intermediate in the synthesis of muconic acid, a metabolite that can be derived from biomass, pointing to potential bio-based pathways. chemicalbook.com

By functionalizing bio-derived polymers or creating novel materials with designed end-of-life properties, this compound could become a key component in the circular economy.

Advanced Mechanistic Insights through Real-Time Spectroscopy

A deep understanding of reaction mechanisms is essential for optimizing reaction conditions, improving yields, and controlling product selectivity. While crystallographic data for the meso form of this compound exists, providing a static picture of its solid-state structure, the dynamics of its reactions are less understood. nih.govpsu.edu

Future research would greatly benefit from the application of advanced real-time spectroscopic techniques to probe reaction mechanisms. Techniques such as:

In-situ Infrared (IR) and Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and characterize transient intermediates and determine reaction kinetics.

Computational Modeling: To complement experimental data, providing theoretical insights into reaction pathways, transition states, and the influence of stereochemistry. A reduced reaction mechanism has been developed for the combustion of a different "DMF" (2,5-dimethylfuran), highlighting the power of such models in understanding complex chemical kinetics. mdpi.com A similar approach could be invaluable for this compound.

These studies are critical for understanding and controlling the outcomes of the novel catalytic transformations and polymerization reactions discussed previously.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. The synthesis of this compound, which can involve hazardous reagents and exothermic steps, is an ideal candidate for adaptation to a flow process.

Future research should aim to:

Develop a continuous flow synthesis: Design a flow reactor setup for the bromination of a suitable precursor to produce this compound safely and efficiently.

Integrate purification: Couple the flow reactor with in-line purification techniques (e.g., liquid-liquid extraction, crystallization) to create a seamless production process.

Automate reactions: Utilize automated synthesis platforms to rapidly screen reaction conditions for the novel catalytic transformations involving this compound, accelerating the discovery of new applications.

Integrating these modern technologies will be key to moving laboratory discoveries toward practical, industrial-scale production.

Challenges in Scalability and Industrial Implementation of Research Findings

Despite its potential, the widespread industrial use of this compound faces several challenges. Overcoming these hurdles is essential for translating research findings into commercial applications.

The primary challenges are summarized in the table below.

ChallengeDescriptionPotential Mitigation Strategies
Hazardous Reagents Traditional synthesis uses corrosive and toxic substances like thionyl chloride and elemental bromine, which are difficult to handle on a large scale. doi.orgDevelopment of greener synthetic routes using alternative, less hazardous brominating agents or electrochemical methods.
Reaction Conditions The synthesis often requires high temperatures and reflux conditions, which are energy-intensive and can pose safety risks at an industrial scale. doi.orgExploration of catalytic methods that operate under milder conditions; use of flow chemistry for better temperature control.
Purification Separation of stereoisomers and removal of impurities can be complex and costly, particularly for high-purity applications. doi.orgDevelopment of more selective synthetic methods to minimize side products; implementation of efficient continuous purification techniques.
Cost The combination of expensive reagents, harsh conditions, and complex purification drives up the production cost, limiting its use to high-value applications. harikrishnaent.comOptimization of synthetic routes to improve overall yield and reduce process steps; sourcing of more economical starting materials.

Addressing these scalability and implementation challenges through innovative chemical engineering and green chemistry principles will be paramount for the future of this compound chemistry.

Q & A

Q. Advanced: How can Design of Experiments (DoE) improve yield and selectivity in large-scale synthesis?

  • Step 1: Use DoE to evaluate interactions between variables (e.g., catalyst loading, reaction time, and temperature). Apply response surface methodology to identify optimal conditions .
  • Step 2: Incorporate in-situ spectroscopic monitoring (e.g., FTIR or Raman) to track intermediate formation and side reactions .
  • Step 3: Validate scalability using kinetic modeling to predict mass/heat transfer limitations in reactor systems .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Step 1: Use 1^1H and 13^13C NMR to confirm ester groups and bromine substitution patterns. Compare chemical shifts with analogous compounds .
  • Step 2: Employ IR spectroscopy to identify carbonyl (C=O) and C-Br stretching vibrations .
  • Step 3: Validate molecular weight via high-resolution mass spectrometry (HRMS) .

Q. Advanced: How can computational methods enhance spectral interpretation?

  • Step 1: Perform density functional theory (DFT) calculations to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to refine structural assignments .
  • Step 2: Use molecular dynamics simulations to assess conformational flexibility and its impact on spectral broadening .

Basic: How can researchers investigate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Step 1: Screen nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, elevated temperatures) .
  • Step 2: Monitor reaction kinetics using UV-Vis spectroscopy or quench-and-analyze methods .
  • Step 3: Isolate products and characterize regioselectivity (2- vs. 5-position substitution) via X-ray crystallography .

Q. Advanced: What mechanistic insights can kinetic isotope effects (KIEs) provide?

  • Step 1: Conduct KIE studies by replacing 1^1H with 2^2H at reactive sites to distinguish between concerted (SN2) and stepwise (radical or ionic) mechanisms .
  • Step 2: Couple with Eyring plot analysis to determine activation parameters (ΔH‡, ΔS‡) and infer transition state structures .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Step 1: Expose the compound to controlled stressors (light, humidity, temperature) per ICH guidelines. Use accelerated stability testing (40°C/75% RH) .
  • Step 2: Monitor degradation via HPLC-MS to identify hydrolysis or debromination products .

Q. Advanced: What advanced analytical techniques can elucidate degradation pathways?

  • Step 1: Apply hyphenated techniques (e.g., LC-NMR-MS) to structurally characterize transient degradation intermediates .
  • Step 2: Use quantum mechanical calculations to predict bond dissociation energies and identify labile sites .

Basic: How can researchers resolve contradictions in reported synthetic yields or reactivity data?

Methodological Answer:

  • Step 1: Replicate experiments using documented protocols, ensuring fidelity to reported conditions (e.g., solvent purity, inert atmosphere) .
  • Step 2: Perform statistical analysis (e.g., t-tests) to assess reproducibility across multiple batches .

Q. Advanced: What multivariate approaches can identify hidden variables affecting reproducibility?

  • Step 1: Apply principal component analysis (PCA) to datasets spanning reaction parameters and outcomes to detect confounding factors (e.g., trace metal impurities) .
  • Step 2: Use machine learning models to predict optimal reaction conditions from heterogeneous literature data .

Advanced: How can QSAR models predict biological activity of derivatives synthesized from this compound?

Methodological Answer:

  • Step 1: Synthesize a library of derivatives with systematic structural variations (e.g., substituents at 2- and 5-positions) .
  • Step 2: Collect bioactivity data (e.g., IC50 values) and compute molecular descriptors (logP, polar surface area) .
  • Step 3: Train QSAR models using partial least squares (PLS) regression or neural networks. Validate predictive power via leave-one-out cross-validation .

Basic: What strategies are recommended for conducting a rigorous literature review on this compound?

Methodological Answer:

  • Step 1: Use SciFinder or Reaxys to compile patents and journal articles. Filter by synthesis methods, applications, and safety data .
  • Step 2: Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals over non-academic platforms .

Q. Advanced: How can bibliometric analysis identify research gaps or emerging trends?

  • Step 1: Map keyword co-occurrence networks (e.g., using VOSviewer) to visualize clusters in bromination chemistry or diester applications .
  • Step 2: Analyze citation networks to identify seminal papers and under-explored areas .

Advanced: How can theoretical frameworks guide studies on the compound’s role in polymer chemistry?

Methodological Answer:

  • Step 1: Apply Flory-Huggins theory to predict copolymerization behavior with vinyl monomers .
  • Step 2: Use DFT to model transition states in radical-initiated polymerization, assessing the impact of bromine substituents on reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.